molecular formula C9H10Cl2O B2400184 4-Chloro-2-chloromethyl-5-methylanisole CAS No. 1368656-73-8

4-Chloro-2-chloromethyl-5-methylanisole

Cat. No.: B2400184
CAS No.: 1368656-73-8
M. Wt: 205.08
InChI Key: DXCGSDDTXQLDOI-UHFFFAOYSA-N
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Description

4-Chloro-2-chloromethyl-5-methylanisole is an organic compound with the molecular formula C9H10Cl2O . It is known for its unique structure, which includes a methoxy group, two chlorine atoms, and a methyl group attached to a benzene ring. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-chloromethyl-5-methylanisole typically involves the chlorination of 5-methyl-2-methoxytoluene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction proceeds through electrophilic aromatic substitution, where the chlorine atoms are introduced at the desired positions on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-chloromethyl-5-methylanisole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Depending on the nucleophile used, products such as 4-hydroxy-2-chloromethyl-5-methylanisole, 4-amino-2-chloromethyl-5-methylanisole, or 4-thio-2-chloromethyl-5-methylanisole can be formed.

    Oxidation: 4-Chloro-2-chloromethyl-5-methoxybenzoic acid.

    Reduction: 5-Methyl-2-methoxytoluene.

Scientific Research Applications

4-Chloro-2-chloromethyl-5-methylanisole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-chloromethyl-5-methylanisole involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and potentially leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chloromethyl-5-methylanisole: Similar structure but with a bromine atom instead of a chlorine atom.

    4-Chloro-2-methyl-5-methylanisole: Lacks the chloromethyl group.

    4-Chloro-2-chloromethyl-5-methoxybenzaldehyde: Contains an aldehyde group instead of a methyl group.

Properties

IUPAC Name

1-chloro-5-(chloromethyl)-4-methoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c1-6-3-9(12-2)7(5-10)4-8(6)11/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCGSDDTXQLDOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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